

Synthesis of 5-Aminonicotinic acid from 5-bromonicotinic acid

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Compound of Interest

Compound Name: 5-Aminonicotinic acid

Cat. No.: B189487

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Application Notes: Synthesis of 5-Aminonicotinic Acid

Introduction

5-Aminonicotinic acid is a valuable pyridine derivative widely utilized as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals and other biologically active agents.^{[1][2]} Its structure, containing both a basic amino group and an acidic carboxylic acid group, makes it a versatile building block for creating coordination polymers and novel drug candidates.^{[2][3]} This document provides a detailed protocol for the synthesis of **5-aminonicotinic acid** from 5-bromonicotinic acid via a copper-catalyzed amination reaction. An overview of alternative synthetic strategies is also discussed.

Synthetic Approaches

The conversion of 5-bromonicotinic acid to **5-aminonicotinic acid** is a nucleophilic aromatic substitution. Due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid group, direct substitution is challenging and typically requires catalytic activation.

- **Copper-Catalyzed Amination:** This is a robust and commonly employed method. It involves heating the aryl halide with an amine source (in this case, aqueous ammonia) in the presence of a copper catalyst, such as copper sulfate.^{[1][3]} This method is advantageous

due to its relatively straightforward procedure and good yields. The protocol detailed below is based on this approach.

- **Buchwald-Hartwig Amination:** This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds.^[4] The reaction of 5-bromonicotinic acid with an ammonia equivalent can be achieved using a palladium catalyst and a suitable phosphine ligand. While highly effective, this method may require more specialized and sensitive reagents compared to the copper-catalyzed approach.^{[4][5]}

Experimental Protocol: Copper-Catalyzed Synthesis of 5-Aminonicotinic Acid

This protocol details the synthesis of **5-aminonicotinic acid** from 5-bromonicotinic acid using a copper sulfate catalyst in an autoclave.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass (g/mol) | Quantity | Moles (mol) |
|-----------------------------------|---|--------------------|-----------|-------------|
| 5-Bromonicotinic Acid | C ₆ H ₄ BrNO ₂ | 202.01 | 25.0 g | 0.124 |
| Copper (II) Sulfate Pentahydrate | CuSO ₄ ·5H ₂ O | 249.68 | 8.41 g | 0.034 |
| Aqueous Ammonia | NH ₃ | 17.03 | 67.32 mL | - |
| Saturated Sodium Sulfide Solution | Na ₂ S | 78.04 | As needed | - |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Deionized Water | H ₂ O | 18.02 | As needed | - |

Equipment

- High-pressure autoclave
- Magnetic stirrer hotplate and stir bar
- Beakers and graduated cylinders
- Buchner funnel and filtration flask
- pH meter or pH paper
- Oven for drying

Procedure

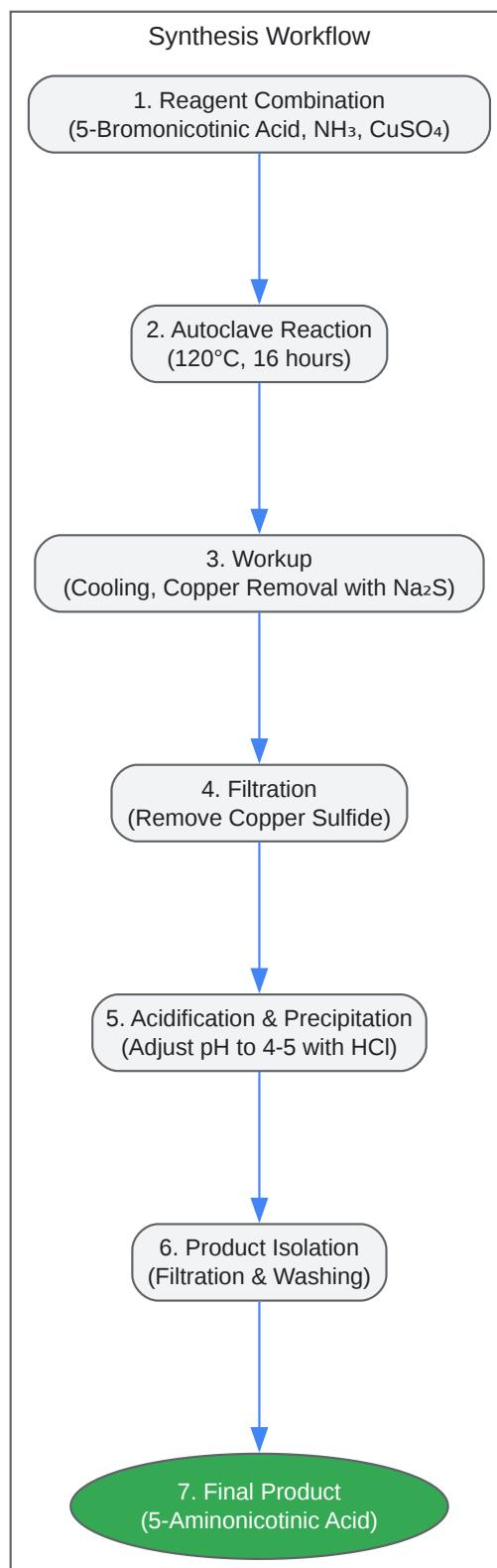
- Reaction Setup: In a suitable beaker, combine 5-bromonicotinic acid (25 g, 0.124 mol) with aqueous ammonia (67.32 mL).[1][3]
- Catalyst Addition: To the mixture, add copper (II) sulfate pentahydrate (8.41 g).[1][3]
- Autoclave Reaction: Transfer the reaction mixture to a high-pressure autoclave. Seal the vessel and heat the mixture to 120 °C with stirring for 16 hours.[1][3]
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using ninhydrin for visualization.[1][3]
- Workup - Copper Removal: After cooling the reactor to room temperature, transfer the dark-colored solution to a beaker. Wash the reaction mixture with a saturated sodium sulfide solution to precipitate copper ions as copper sulfide.[1][3]
- Filtration: Filter the mixture to remove the precipitated copper sulfide.
- Product Precipitation: Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid.[1][3] The addition of acid will cause the product to precipitate out of the solution.
- Isolation and Drying: Cool the acidified mixture to enhance precipitation. Collect the solid product by filtration, wash with cold deionized water, and dry in an oven.[1]

- Results: This procedure typically yields approximately 12.9 g (74%) of **5-aminonicotinic acid** as an off-white solid.[1][3]

Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Operating a high-pressure autoclave requires specialized training. Ensure all safety protocols for the specific equipment are followed.
- Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

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Caption: Experimental workflow for the synthesis of **5-aminonicotinic acid**.

Caption: Chemical reaction scheme for the amination of 5-bromonicotinic acid.

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References

- 1. 5-Aminonicotinic acid CAS#: 24242-19-1 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Aminonicotinic acid | 24242-19-1 [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
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